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Compound Name: 1,4-Dichlorobutan-2-one

Cat. No.: B095312

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutan-2-one, with the IUPAC name 1,4-dichlorobutan-2-one, is a bifunctional
organochlorine compound of significant interest in synthetic organic chemistry.[1] Its structure,
featuring a ketone carbonyl group and two primary chloride leaving groups, makes it a versatile
precursor for the synthesis of a variety of heterocyclic compounds and other complex organic
molecules. This guide provides a comprehensive overview of its chemical properties, synthesis,
and potential applications, particularly in the realm of medicinal chemistry and drug
development.

Chemical Identity

A clear definition of the molecule is essential for any technical discussion.
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Property Value Source
IUPAC Name 1,4-dichlorobutan-2-one [1]
CAS Number 16714-78-6 [1]
Molecular Formula C4HeCI20 [1]
Molecular Weight 140.99 g/mol [1]
Canonical SMILES C(ccne(=o)ccl [1]
InChi Key UDNZDMGFDFBONM- o

UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 1,4-dichlorobutan-2-one
are not extensively documented in publicly available literature, a plausible and commonly cited
synthetic pathway involves the Friedel-Crafts acylation of ethylene with chloroacetyl chloride.

Proposed Synthesis Workflow

This proposed synthesis involves the reaction of a simple alkene with an acyl chloride, a
fundamental transformation in organic chemistry.
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Proposed Synthesis of 1,4-Dichlorobutan-2-one

Ethylene Chloroacetyl Chloride AICIs (catalyst)

Friedel-Crafts Acylation

1,4-Dichlorobutan-2-one

Click to download full resolution via product page

Caption: Proposed synthetic route to 1,4-Dichlorobutan-2-one.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 1,4-dichlorobutan-2-
one based on the Friedel-Crafts acylation reaction. Note: This protocol has not been
experimentally validated from the search results and should be adapted and optimized with

appropriate laboratory safety precautions.

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a gas inlet/outlet is charged with a suitable anhydrous solvent
(e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AICI3). The
flask is cooled in an ice bath.

» Addition of Reactants: Chloroacetyl chloride is dissolved in the anhydrous solvent and added
to the dropping funnel. Ethylene gas is then bubbled through the cooled reaction mixture.

o Reaction Execution: The chloroacetyl chloride solution is added dropwise to the stirred
reaction mixture while maintaining a slow stream of ethylene. The reaction is typically
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exothermic and should be carefully monitored to maintain the desired temperature.

o Work-up: After the reaction is complete, the mixture is quenched by carefully pouring it over
crushed ice. The organic layer is separated, washed with a dilute acid solution, followed by a
saturated sodium bicarbonate solution, and finally with brine.

 Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium
sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude
product can be purified by vacuum distillation or column chromatography.

Physicochemical and Spectral Data

Detailed experimental spectral data for 1,4-dichlorobutan-2-one is not readily available in the
public domain. However, based on its structure, the following properties can be predicted.

Property Predicted Value/Characteristic

Appearance Colorless to pale yellow liquid

Estimated to be in the range of 180-200 °C (with

Boiling Point N

decomposition)

. Soluble in common organic solvents (e.g.,

Solubility )

dichloromethane, ether, acetone)

Expected signals for the two methylene groups
1H NMR adjacent to the chlorine atoms and the carbonyl

group.

Expected signals for the carbonyl carbon and
13C NMR

the two methylene carbons.

A strong absorption band around 1720-1740
FTIR (cm™1) cm~1 corresponding to the C=0 stretch. C-ClI

stretching bands are also expected.

The molecular ion peak would be expected at
Mass Spec (m/z) m/z 140, with characteristic isotopic patterns for

two chlorine atoms.
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Reactivity and Applications in Drug Development

The reactivity of 1,4-dichlorobutan-2-one is dominated by the electrophilic nature of the
carbonyl carbon and the two primary carbons bearing chlorine atoms, which are susceptible to
nucleophilic attack. This dual reactivity makes it a valuable building block for the synthesis of
various heterocyclic systems, many of which are important scaffolds in medicinal chemistry.

Synthesis of Heterocyclic Compounds

The general reaction pathway for the synthesis of heterocycles using 1,4-dichlorobutan-2-one

is depicted below.

General Pathway for Heterocycle Synthesis

1,4-Dichlorobutan-2-one @phile (e.g., H2N-X-YH)

Cyclocondensation

Substituted Heterocycle

Click to download full resolution via product page
Caption: Cyclocondensation with dinucleophiles.

This reactivity allows for the synthesis of various nitrogen- and sulfur-containing heterocycles.
For instance, reaction with primary amines can lead to the formation of substituted pyrroles or
piperazines, while reaction with thioamides can yield substituted thiophenes.[2][3] These
heterocyclic cores are prevalent in a wide range of pharmaceuticals.
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Potential as a Precursor for Bioactive Molecules

While direct applications of 1,4-dichlorobutan-2-one in drug development are not explicitly
detailed in the available literature, its potential lies in its ability to serve as a starting material for
compounds with potential antimicrobial activity. The synthesis of novel 1,4-dihydropyridine and
2-azetidinone derivatives, classes of compounds known for their diverse biological activities
including antimicrobial effects, often involves precursors with similar functionalities.[4][5][6]

Safety and Handling

1,4-Dichlorobutan-2-one is expected to be a hazardous substance. Based on the GHS
classifications for similar compounds, it is likely to cause skin irritation, serious eye damage,
and may cause respiratory irritation.[1]

Handling Precautions:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes.
 In case of contact, immediately flush the affected area with copious amounts of water.

» Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and bases.

Conclusion

1,4-Dichlorobutan-2-one is a valuable and reactive synthetic intermediate with significant
potential for the construction of complex organic molecules, particularly heterocyclic systems of
medicinal interest. While detailed experimental data and specific applications in drug
development are not extensively reported in the public domain, its chemical properties suggest
a wide range of possible synthetic transformations. Further research into the synthesis,
characterization, and application of this compound is warranted to fully explore its utility in
organic synthesis and medicinal chemistry. Researchers and drug development professionals
should approach its use with appropriate safety precautions due to its potential hazards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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